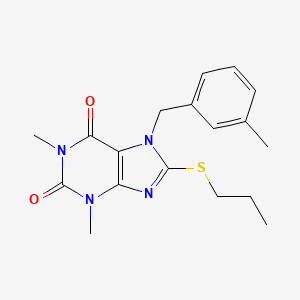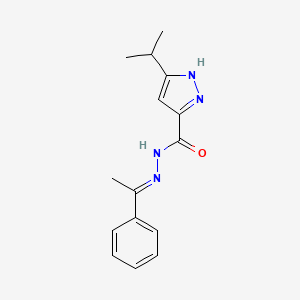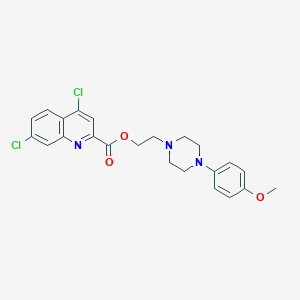
2,4-Dinitrophenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl sulfone: is an organic compound with the molecular formula C12H6N4O10S . It is a derivative of phenyl sulfone, where two nitro groups are attached to the phenyl ring at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl sulfone can be synthesized through the oxidation of 2,4-dinitrophenyl sulfide. The general method involves dissolving the sulfide in ethanol and mixing it with an oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out under mild heating conditions to ensure complete oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitrophenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form 2,4-dinitrophenyl sulfide.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrazine, sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: 2,4-Dinitrophenyl sulfide.
Substitution: Various substituted phenyl sulfones.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl sulfone has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 2,4-dinitrophenyl sulfone involves its role as an uncoupler of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased proton leakage and reduced ATP production. The compound interacts with mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins, enhancing its protonophoric activity .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Shares similar nitro groups but differs in its overall structure and applications.
2,4-Dinitrochlorobenzene: Used in similar substitution reactions but has different reactivity and applications.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.
Uniqueness: 2,4-Dinitrophenyl sulfone is unique due to its dual nitro groups and sulfone functionality, which provide distinct reactivity patterns and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in mitochondrial uncoupling make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
2486-12-6 |
|---|---|
Fórmula molecular |
C12H6N4O10S |
Peso molecular |
398.26 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)sulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O10S/c17-13(18)7-1-3-11(9(5-7)15(21)22)27(25,26)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H |
Clave InChI |
AFGYVZLIKYTRAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11974141.png)
![(5Z)-2-(4-tert-butylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974150.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11974165.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974166.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974179.png)

![Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate](/img/structure/B11974201.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11974206.png)

![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974215.png)
![3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11974223.png)
